molecular formula C13H20N2O3S B4544338 N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4544338
M. Wt: 284.38 g/mol
InChI Key: POZYHRSOMYPQQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, including nucleophilic substitution, amide bond formation, and sulfonamide linkage creation. For example, the synthesis of similar compounds has been achieved through reactions involving sulfonyl chlorides and amines in the presence of base or through direct acylation of sulfonamides with acyl chlorides or carboxylic acids (Morgan et al., 1990). These methods highlight the versatility and complexity of synthesizing benzamide and sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with sulfonamide groups, has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) analyses. These studies reveal detailed information about bond lengths, angles, and overall molecular conformations, contributing to a deeper understanding of the compound's chemical behavior (Luo & Huang, 2004).

Chemical Reactions and Properties

Benzamide derivatives with sulfonamide groups participate in various chemical reactions, reflecting their reactivity and potential for modification. These compounds can undergo nucleophilic substitution reactions, amide bond formations, and electrophilic aromatic substitutions, among others. Their chemical properties are influenced by the presence of electron-withdrawing or donating groups, impacting their stability, reactivity, and interaction with other molecules (Ellingboe et al., 1992).

Physical Properties Analysis

The physical properties of benzamide and sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. Studies on related compounds provide insights into how structural changes impact physical characteristics, facilitating the design of compounds with desired physical properties (Kuo et al., 1993).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are fundamental aspects of benzamide and sulfonamide derivatives. These properties are influenced by the electronic nature of the substituents and the overall molecular geometry. Understanding these chemical properties is essential for predicting the behavior of these compounds in chemical reactions and potential applications (Larsen et al., 1988).

properties

IUPAC Name

N,N-diethyl-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-15(6-2)13(16)11-7-8-12(10(3)9-11)14-19(4,17)18/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZYHRSOMYPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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